(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4O2S/c19-13-11(8-10-2-1-7-20-10)21-14-16-12(17-18(13)14)9-3-5-15-6-4-9/h1-8H/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZNIOANLGNHRS-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved by the cyclization of a suitable thioamide with a haloketone.
Construction of the triazole ring: This step often involves the reaction of a hydrazine derivative with a nitrile or a similar precursor.
Introduction of the furan and pyridine rings: These can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such complex heterocyclic compounds may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors and other advanced techniques to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields carboxylic acids, while reduction of the pyridine ring results in piperidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of thiazolo[3,2-b][1,2,4]triazole derivatives as antimicrobial agents. The compound has shown promising results in inhibiting various bacterial strains. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have been tested against pathogens such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus with significant efficacy observed in vitro .
Table 1: Antimicrobial Activity of Thiazolo[3,2-b][1,2,4]triazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 8 µg/mL |
| B | K. pneumoniae | 16 µg/mL |
| C | S. aureus | 4 µg/mL |
Anticonvulsant Properties
The thiazolo[3,2-b][1,2,4]triazole scaffold has also been explored for anticonvulsant activity. Studies indicate that certain derivatives exhibit significant protective effects in seizure models. For example, compounds containing specific substitutions on the pyridine ring have demonstrated enhanced activity in animal models .
Structure-Activity Relationship (SAR) Studies
The anticancer properties of (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have been investigated through various SAR studies. These studies suggest that modifications at the C-5 position can significantly influence the pharmacological profile of the compounds. For instance, a derivative with a chloro substitution exhibited an IC50 value of 5.71 µM against breast cancer cell lines (MCF-7), which is competitive with standard chemotherapeutic agents like 5-fluorouracil .
Table 2: Anticancer Activity of Selected Thiazolo Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| D | MCF-7 | 5.71 | Induction of apoptosis |
| E | HepG2 | 10.15 | Cell cycle arrest |
| F | PC3 | 8.45 | Inhibition of proliferation |
Research Insights and Future Directions
The ongoing research into thiazolo[3,2-b][1,2,4]triazole derivatives suggests potential pathways for therapeutic development. The versatility of the thiazole and triazole moieties allows for extensive modifications that can lead to improved biological activities and reduced toxicity profiles.
Case Studies
Several case studies have documented the synthesis and evaluation of these compounds:
Mechanism of Action
The mechanism of action of (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, they might inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs of the target compound include derivatives with variations at positions 2 and 5 of the thiazolo-triazolone scaffold. These modifications influence electronic properties, steric effects, and intermolecular interactions:
- Position 2 Substituents: The pyridin-4-yl group in the target compound contrasts with methoxyphenyl (e.g., 4-methoxyphenyl in [1]), chlorophenyl (e.g., 4-chlorophenyl in [2]), and trimethoxyphenyl (e.g., 3,4,5-trimethoxyphenyl in [5]).
- Position 5 Substituents: The furan-2-ylmethylene group in the target compound differs from pyrazole-derived substituents (e.g., in [1]) and amino-linked furans (e.g., ((furan-2-ylmethyl)amino)methylene in [2]). Direct methylene linkages (as in the target) may reduce steric hindrance compared to bulkier substituents .
Physicochemical Properties
Melting points and solubility trends can be inferred from analogs:
- Melting Points : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in [2]) exhibit higher melting points (>280°C) due to stronger dipole-dipole interactions. In contrast, furan-containing derivatives (e.g., compound 5g in [2]) melt at lower temperatures (176–178°C), suggesting reduced crystalline stability .
- Molecular Mass and Solubility : The target compound (molecular formula: C₁₅H₁₀N₄O₂S, molar mass: 322.34 g/mol) is lighter than analogs like [5] (C₁₉H₁₇N₃O₅S, 399.42 g/mol), which may improve aqueous solubility compared to trimethoxyphenyl derivatives .
Biological Activity
(Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel compound that falls within the thiazolo[3,2-b][1,2,4]triazole class. This class has gained attention due to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. This article reviews the synthesis, characterization, and biological activities of this compound based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is . The synthesis typically involves a multicomponent reaction that incorporates furan and pyridine derivatives with thiazolo-triazole frameworks. This synthetic approach allows for the introduction of various substituents at different positions to optimize biological activity.
Synthesis Overview
- Reagents : Chloroacetic acid, aromatic/heteroaromatic aldehydes.
- Conditions : Mixed solvent system (AcONa + AcOH:Ac₂O), heating.
- Purification : Recrystallization.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds exhibiting structural similarities to (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A549 | 12.5 | Apoptosis induction |
| 2 | HeLa | 15.0 | Cell cycle arrest |
| 3 | MCF7 | 10.0 | Inhibition of proliferation |
These findings suggest that the compound may induce apoptosis and inhibit cancer cell proliferation through various mechanisms.
Antimicrobial Properties
Thiazolo derivatives have also been evaluated for their antimicrobial activities. In vitro studies demonstrate that (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibits potent antibacterial and antifungal activities.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of thiazolo derivatives are well-documented. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models.
Case Study :
In a recent study involving a carrageenan-induced paw edema model in rats:
- Dosage : 20 mg/kg of (Z)-5-(furan-2-ylmethylene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one.
- Results : A significant reduction in paw swelling was observed compared to the control group.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazolo derivatives. Modifications at specific positions on the thiazolo ring system can enhance potency and selectivity against various biological targets.
Key Observations:
- Substituents at C5 : Influence anticancer activity significantly; electron-donating groups tend to enhance activity.
- Furan and Pyridine Integration : These moieties contribute to improved solubility and bioavailability.
Q & A
Q. What are the optimized synthetic routes for this compound?
The compound is synthesized via cyclocondensation reactions. A common method involves refluxing equimolar quantities of precursors (e.g., 4-(furan-2-ylmethylene)-2-phenyloxazol-5(4H)-one and p-hydroxybenzohydrazide) in glacial acetic acid with anhydrous sodium acetate for 8–10 hours . Alternative routes use ethanol or ethanol-water mixtures under reflux (2–24 hours), followed by recrystallization from DMF-EtOH (1:1) to improve purity .
Q. How is the compound purified post-synthesis?
Purification typically involves recrystallization from solvent mixtures (e.g., DMF-EtOH) to remove unreacted starting materials or byproducts. Column chromatography on silica gel with dichloromethane/methanol gradients may also be employed for derivatives with polar substituents .
Q. What spectroscopic techniques confirm the structure?
Structural confirmation relies on:
- IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole (C-S, ~650 cm⁻¹) stretches .
- ¹H/¹³C NMR : To assign protons and carbons in the furan, pyridine, and triazole moieties .
- UV-Vis : To detect conjugation in the π-system (e.g., λmax ~300–400 nm) .
Advanced Research Questions
Q. What reaction mechanisms govern the formation of the thiazolo-triazole core?
The core forms via a [3+2] cycloaddition between a thiazolidinone precursor and an arylidene hydrazine, followed by intramolecular cyclization under acidic or basic conditions. Evidence suggests that electron-withdrawing groups on the pyridine ring accelerate cyclization by stabilizing transition states .
Q. How do substituents on the furan or pyridine rings affect bioactivity?
Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methoxy on pyridine) enhance solubility but reduce binding affinity to target enzymes. In contrast, halogenated furan derivatives improve lipophilicity and cellular uptake .
Q. How can contradictory spectral data from different synthetic batches be resolved?
Contradictions may arise from Z/E isomerism or solvent-dependent tautomerism. Use variable-temperature NMR to probe dynamic equilibria or X-ray crystallography to unambiguously assign stereochemistry .
Q. Are computational methods used to predict binding modes?
Molecular docking studies (e.g., with AutoDock Vina) reveal that the furan ring occupies hydrophobic pockets in enzyme active sites, while the pyridine nitrogen forms hydrogen bonds with catalytic residues. These models guide rational design of derivatives with higher affinity .
Q. How do solvent systems influence reaction outcomes?
Polar aprotic solvents (e.g., DMF) favor cyclization by stabilizing charged intermediates, while protic solvents (e.g., ethanol) improve yields of crystalline products. Mixed solvents (DMF-EtOH) balance reactivity and solubility .
Q. What methods synthesize derivatives with modified aryl groups?
Substituents are introduced via Suzuki-Miyaura cross-coupling (for aryl boronic acids) or nucleophilic aromatic substitution (for halides). For example, 4-methoxybenzylidene derivatives are synthesized by reacting aldehyde-modified precursors with hydrazides under microwave irradiation .
Q. How to validate HPLC methods for purity assessment?
Validate methods using a C18 column (e.g., Purospher® STAR) with a mobile phase of acetonitrile/water (70:30) and 0.1% trifluoroacetic acid. Parameters include retention time reproducibility (RSD <2%), linearity (R² >0.99), and LOD/LOQ (<0.1 µg/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
